molecular formula C11H9ClN2O B180532 6-Chloro-4-cyclopropylquinazolin-2(1H)-one CAS No. 150878-36-7

6-Chloro-4-cyclopropylquinazolin-2(1H)-one

Cat. No.: B180532
CAS No.: 150878-36-7
M. Wt: 220.65 g/mol
InChI Key: MKYOBEYCYMHIKA-UHFFFAOYSA-N
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Description

6-Chloro-4-cyclopropylquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a chlorine atom at the 6th position and a cyclopropyl group at the 4th position. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one typically involves the following steps:

    Cyclization Reaction: The starting material, 2-amino-5-chlorobenzonitrile, undergoes a cyclization reaction with cyclopropyl isocyanate in the presence of a base such as sodium hydride. This reaction forms the quinazolinone core structure.

    Chlorination: The resulting intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyclopropylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 6-substituted quinazolinones.

    Reduction: Formation of 4-cyclopropyl-1,2-dihydroquinazolin-2-ones.

    Oxidation: Formation of quinazolinone derivatives with higher oxidation states.

Scientific Research Applications

6-Chloro-4-cyclopropylquinazolin-2(1H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylquinazolin-2(1H)-one: Lacks the chlorine atom at the 6th position.

    6-Chloroquinazolin-2(1H)-one: Lacks the cyclopropyl group at the 4th position.

    4-Cyclopropyl-6-methylquinazolin-2(1H)-one: Has a methyl group instead of a chlorine atom at the 6th position.

Uniqueness

6-Chloro-4-cyclopropylquinazolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 6th position and the cyclopropyl group at the 4th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-4-cyclopropyl-3H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(5-7)10(6-1-2-6)14-11(15)13-9/h3-6H,1-2H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYOBEYCYMHIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=C(C=CC3=NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438583
Record name 6-Chloro-4-cyclopropylquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150878-36-7
Record name 6-Chloro-4-cyclopropylquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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